molecular formula C19H32N2O5 B15190030 1'',2'-Di-epi-perindopril, (1''R,2'R)- CAS No. 145513-54-8

1'',2'-Di-epi-perindopril, (1''R,2'R)-

Cat. No.: B15190030
CAS No.: 145513-54-8
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-LEOABGAYSA-N
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Description

1'',2'-Di-epi-perindopril, (1''R,2'R)- is a chemical compound that is an inactive epimer of the antihypertensive drug perindopril. It is a mixture of two isomers: (R, RR, SS) and (S, SS, RR). This compound is of interest in scientific research due to its structural similarity to perindopril, which is used to treat high blood pressure and heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'',2'-Di-epi-perindopril, (1''R,2'R)- involves several steps, starting with the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic synthesis techniques to construct the desired molecular structure.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors, purification steps, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1'',2'-Di-epi-perindopril, (1''R,2'R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

1'',2'-Di-epi-perindopril, (1''R,2'R)- has several scientific research applications, including:

  • Chemistry: Studying the reactivity and properties of this compound.

  • Biology: Investigating its biological activity and potential effects on living organisms.

  • Medicine: Exploring its potential use as a therapeutic agent or in drug development.

  • Industry: Developing new chemical processes and materials based on its properties.

Mechanism of Action

The mechanism by which 1'',2'-Di-epi-perindopril, (1''R,2'R)- exerts its effects is not well understood, as it is an inactive epimer of perindopril

Comparison with Similar Compounds

1'',2'-Di-epi-perindopril, (1''R,2'R)- is structurally similar to perindopril, but it is inactive. Other similar compounds include:

  • Perindopril: The active form used as an antihypertensive drug.

  • Lisinopril: Another antihypertensive drug with a similar mechanism of action.

  • Ramipril: A related ACE inhibitor used to treat high blood pressure and heart failure.

These compounds share similarities in their chemical structure and therapeutic applications, but 1'',2'-Di-epi-perindopril, (1''R,2'R)- is unique in its inactivity and potential research applications.

Properties

CAS No.

145513-54-8

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16+/m1/s1

InChI Key

IPVQLZZIHOAWMC-LEOABGAYSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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